Methyl 3-phenylpropyl sulfide
Overview
Description
Methyl 3-phenylpropyl sulfide is an organic compound with the molecular formula C10H14S. It is characterized by a sulfide group attached to a 3-phenylpropyl chain. This compound is known for its distinctive sulfurous odor and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-phenylpropyl sulfide can be synthesized through several methods. One common approach involves the reaction of 3-phenylpropyl bromide with sodium methyl sulfide in an organic solvent such as dimethylformamide. The reaction typically proceeds under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and reactant concentrations, to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-phenylpropyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfide to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different sulfide derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Alkyl halides, polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various alkylated sulfides.
Scientific Research Applications
Methyl 3-phenylpropyl sulfide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the manufacture of fragrances and flavorings due to its distinctive odor.
Mechanism of Action
The mechanism of action of methyl 3-phenylpropyl sulfide involves its interaction with various molecular targets. The sulfur atom in the compound can form bonds with metal ions and other electrophilic species, leading to the formation of stable complexes. These interactions can affect biological pathways and processes, contributing to the compound’s observed effects.
Comparison with Similar Compounds
Methyl 3-phenylpropyl sulfide can be compared with other similar compounds, such as:
Ethyl 3-phenylpropyl sulfide: Similar structure but with an ethyl group instead of a methyl group.
Methyl 2-phenylpropyl sulfide: Similar structure but with the phenyl group attached to the second carbon of the propyl chain.
Methyl 3-phenylpropyl sulfoxide: An oxidized form of this compound.
Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
3-methylsulfanylpropylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14S/c1-11-9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDRWNCUQNVVQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30622330 | |
Record name | [3-(Methylsulfanyl)propyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30622330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87231-07-0 | |
Record name | [3-(Methylsulfanyl)propyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30622330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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